CID 168013246

Description

Significance of Investigating BI-2865 in Contemporary Chemical Biology

The investigation of pan-KRAS inhibitors like BI-2865 is of paramount significance in modern chemical biology as it addresses a long-standing challenge in cancer therapy. mskcc.org These molecules offer the potential to treat a broader spectrum of KRAS-driven cancers than mutant-specific inhibitors. nih.gov BI-2865, a non-covalent inhibitor, is particularly noteworthy because it circumvents the need for a reactive cysteine residue, which is only present in the G12C mutant. nih.gov Instead, it binds to a pocket on the KRAS protein and inhibits its interaction with SOS1, a guanine (B1146940) nucleotide exchange factor (GEF) that activates KRAS. opnme.com This mechanism of action allows it to be effective against wild-type KRAS and various mutant forms. opnme.com The study of BI-2865 and similar compounds is providing invaluable insights into the biology of KRAS and paving the way for a new class of cancer therapeutics.

Overview of Foundational Research in the Chemical Class of BI-2865

The development of pan-KRAS inhibitors builds upon decades of foundational research into the structure and function of the KRAS protein. Early efforts to target KRAS focused on indirect approaches, such as inhibiting its downstream signaling partners like MEK and ERK, but these strategies met with limited success due to pathway redundancies and feedback mechanisms. nih.gov A pivotal moment in the direct targeting of KRAS came with the discovery of a shallow pocket near the switch-II region of the KRAS G12C mutant, which could be exploited by covalent inhibitors. acs.org This success revitalized interest in directly targeting KRAS and spurred the search for other druggable pockets.

The chemical class to which BI-2865 belongs—non-covalent, allosteric inhibitors—emerged from structure-based drug design and high-throughput screening campaigns. acs.org Researchers identified compounds that could bind to KRAS in its inactive, GDP-bound state and prevent its activation. opnme.com The optimization of these initial hits led to the development of potent and selective pan-KRAS inhibitors like BI-2865. revvity.com This research has demonstrated that even proteins once considered "undruggable" can be targeted with small molecules through a deep understanding of their structure and dynamics.

Current Research Imperatives and Emerging Frontiers for BI-2865 Studies

Current research on BI-2865 and other pan-KRAS inhibitors is focused on several key areas. A primary imperative is to understand and overcome mechanisms of resistance. nih.gov Preclinical studies have shown that resistance can arise through various mechanisms, including secondary mutations in KRAS and the activation of bypass signaling pathways. aacrjournals.org Consequently, researchers are actively exploring combination therapies to enhance the efficacy of pan-KRAS inhibitors and prevent or delay the onset of resistance. nih.gov

Another emerging frontier is the expansion of the therapeutic utility of pan-KRAS inhibitors beyond the most common KRAS mutations. cancerbiomed.org While compounds like BI-2865 show activity against a broad range of mutants, further optimization may be needed to achieve potent inhibition of all clinically relevant KRAS variants. medchemexpress.com Furthermore, the development of novel therapeutic modalities, such as PROTACs (PROteolysis TArgeting Chimeras) that can induce the degradation of the KRAS protein, represents an exciting new direction in the field. ascopubs.orgtandfonline.com The continued investigation of BI-2865 and the broader class of pan-KRAS inhibitors holds the promise of transforming the treatment landscape for patients with KRAS-driven cancers.

Detailed Research Findings

The following tables summarize key research findings related to the pan-KRAS inhibitor BI-2865.

Table 1: Binding Affinity of BI-2865 to Various KRAS Forms

| KRAS Form | Binding Affinity (KD, nM) |

|---|---|

| Wild-Type (WT) | 6.9 |

| G12C Mutant | 4.5 |

| G12D Mutant | 32 |

| G12V Mutant | 26 |

This table presents the dissociation constants (KD) of BI-2865 for different forms of the KRAS protein, indicating its binding affinity. Data sourced from MedchemExpress. medchemexpress.com

Table 2: Cellular Activity of BI-2865 in KRAS-Mutant Cell Lines

| Cell Line Model | KRAS Mutation | Proliferation Inhibition (IC50, nM) |

|---|---|---|

| BaF3 | G12C | ~140 |

| BaF3 | G12D | ~140 |

This table shows the half-maximal inhibitory concentration (IC50) of BI-2865 on the proliferation of BaF3 cells engineered to express different KRAS mutants. Data sourced from MedchemExpress. medchemexpress.com

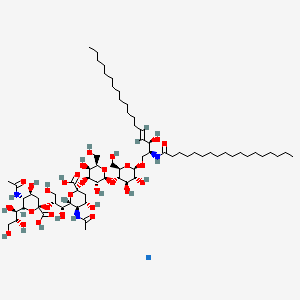

Structure

2D Structure

Properties

Molecular Formula |

C70H125N3NaO29 |

|---|---|

Molecular Weight |

1495.7 g/mol |

InChI |

InChI=1S/C70H125N3O29.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-52(84)73-44(45(80)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)41-95-65-59(89)58(88)61(51(40-77)97-65)98-66-60(90)64(56(86)49(38-75)96-66)102-70(68(93)94)36-47(82)54(72-43(4)79)63(101-70)57(87)50(39-76)99-69(67(91)92)35-46(81)53(71-42(3)78)62(100-69)55(85)48(83)37-74;/h31,33,44-51,53-66,74-77,80-83,85-90H,5-30,32,34-41H2,1-4H3,(H,71,78)(H,72,79)(H,73,84)(H,91,92)(H,93,94);/b33-31+;/t44-,45+,46-,47-,48+,49+,50+,51+,53+,54+,55+,56-,57+,58+,59+,60+,61+,62+,63+,64-,65+,66-,69+,70-;/m0./s1 |

InChI Key |

YRIKJDHGCPRDOS-OCKNTNKFSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@@]3(C[C@@H]([C@H]([C@@H](O3)[C@@H]([C@@H](CO)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na] |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)OC3(CC(C(C(O3)C(C(CO)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)O)O)NC(=O)C)O)C(=O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na] |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications of Cid 168013246

Strategies for the Organic Synthesis of CID 168013246

The foundational step in studying any new chemical entity is its successful synthesis. Devising a synthetic route requires a deep understanding of retrosynthetic analysis, which involves mentally deconstructing the target molecule into simpler, commercially available starting materials. amazon.comwiley.com The specific strategy for this compound would be dictated by its yet-to-be-disclosed structure.

A general approach would involve identifying key functional groups and stereocenters within the putative structure of this compound. The synthesis would then be designed to control the chemoselectivity, regioselectivity, and stereoselectivity of the reactions. wiley.com For instance, if the core of this compound contains a complex ring system, a variety of cyclization strategies, such as Diels-Alder reactions, aldol (B89426) condensations, or transition-metal-catalyzed cross-coupling reactions, could be employed. wiley.comorgsyn.org

Key Considerations in the Organic Synthesis of this compound:

| Synthetic Aspect | Potential Methodologies | Rationale |

| Carbon Skeleton Construction | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), Grignard reactions, Wittig reaction. | Efficient formation of carbon-carbon bonds is fundamental to building the molecular framework. |

| Functional Group Interconversion | Oxidation, reduction, protection/deprotection sequences. | To introduce and modify functional groups at various stages of the synthesis. wiley.com |

| Stereochemical Control | Asymmetric catalysis, use of chiral auxiliaries, substrate-controlled diastereoselection. | To obtain the desired three-dimensional arrangement of atoms, which is often crucial for biological activity. |

Development of Advanced Synthetic Routes for this compound Analogues

The synthesis of analogues of a lead compound like this compound is critical for establishing structure-activity relationships (SAR). Advanced synthetic methodologies can accelerate this process, enabling the creation of a diverse range of derivatives.

Chemoenzymatic and Biocatalytic Approaches in this compound Synthesis

The integration of enzymes into synthetic routes, known as chemoenzymatic synthesis, offers significant advantages in terms of selectivity and sustainability. nih.govnih.govrsc.orgnih.gov Enzymes operate under mild conditions and can catalyze highly specific transformations, often with exceptional enantioselectivity. researchgate.net

For the synthesis of this compound and its analogues, biocatalysis could be particularly valuable if the structure contains chiral centers. For example, if this compound possesses a chiral amine or sulfoxide (B87167) moiety, enzymes like transaminases or monoamine oxidases, and sulfide (B99878) monooxygenases, respectively, could be employed to set the desired stereochemistry. nih.govresearchgate.net

Potential Biocatalytic Transformations for this compound Synthesis:

| Enzyme Class | Potential Application | Example Transformation |

| Hydrolases (e.g., Lipases, Proteases) | Kinetic resolution of racemic intermediates. | Enantioselective acylation of a racemic alcohol. |

| Oxidoreductases (e.g., Dehydrogenases, Oxidases) | Asymmetric oxidation or reduction. nih.gov | Stereoselective reduction of a ketone to a chiral alcohol. |

| Lyases | Formation of carbon-carbon or carbon-heteroatom bonds. | Asymmetric addition of a nucleophile to a double bond. |

High-Throughput Synthesis and Combinatorial Library Generation of this compound Derivatives

To efficiently explore the chemical space around this compound, high-throughput synthesis and the generation of combinatorial libraries are powerful strategies. rsc.orgrsc.org These approaches allow for the rapid parallel synthesis of a large number of related compounds. nih.govnih.gov

A combinatorial library of this compound derivatives could be designed by systematically varying different substituents around a common core scaffold. This would involve selecting a robust and versatile synthetic route that is amenable to automation and the use of diverse building blocks. The resulting library of compounds could then be screened to identify analogues with improved properties. biorxiv.org

Isotopic Labeling and Probe Synthesis for Mechanistic Interrogations of this compound

Understanding the mechanism of action of a compound is a key aspect of its development. Isotopic labeling, where one or more atoms in a molecule are replaced with their heavier, non-radioactive isotopes (e.g., ¹³C, ¹⁵N, ²H), is an invaluable tool for these studies. sigmaaldrich.comisotope.com

Synthesizing an isotopically labeled version of this compound would allow for its detection and tracking in biological systems using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. infona.pl This can provide insights into its metabolic fate, target engagement, and mechanism of action.

Furthermore, the synthesis of chemical probes derived from this compound is another important strategy. These probes might incorporate a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, or a reactive group for covalent labeling of its biological target. The synthesis of such probes requires careful planning to ensure that the modification does not significantly alter the compound's intrinsic properties.

Molecular Mechanisms of Action of Cid 168013246

Investigation of Biochemical Pathway Modulation by CID 168013246

Enzyme Activity and Inhibition Studies of this compound (e.g., Kallikrein 6, CYP2C9 inhibition)

No data is available on the inhibitory or modulatory effects of this compound on Kallikrein 6, Cytochrome P450 2C9, or any other enzymes.

Receptor Binding and Ligand-Receptor Interaction Analysis for this compound

There are no published studies detailing any binding affinity or interaction between this compound and specific cellular receptors.

Analysis of Protein-Protein Interactions Influenced by this compound

Information regarding the influence of this compound on protein-protein interactions is not available in the current scientific literature.

Elucidation of Cellular Signaling Pathway Interventions by this compound

Characterization of Downstream Signaling Cascades

As there is no information on its primary targets, the downstream signaling effects of this compound remain uncharacterized.

Exploration of Crosstalk with Intersecting Biological Pathways

The potential for this compound to mediate crosstalk between different biological pathways has not been explored in any known studies.

Target Identification and Validation for Cid 168013246

Application of Proteomic and Metabolomic Approaches for Target Deconvolution

While CID 168013246 was developed through structure-based design as a VHL inhibitor, proteomic techniques have been instrumental in confirming its target engagement and understanding its global cellular effects. nih.gov Mass spectrometry-based quantitative proteomics serves as a powerful, unbiased tool to observe changes across the entire proteome following compound treatment. mtoz-biolabs.com

In one key study, unbiased proteomics employing tandem mass tag (TMT) labeling was used to analyze the global proteome of HeLa cells treated with this compound (VH032). nih.gov This investigation revealed that treatment with the compound leads to a significant increase in the intracellular levels of its own target, the VHL protein. This finding suggests that ligand binding stabilizes the VHL protein, protecting it from auto-degradation, a common mechanism for substrate receptors within Cullin-RING ligase (CRL) complexes. nih.govacs.org

Furthermore, in the context of PROTAC development where this compound is used as the VHL-recruiting ligand, proteomic workflows are essential. acs.org They are used to:

Confirm On-Target Degradation: Verify the selective degradation of the intended Protein of Interest (POI).

Assess Off-Target Effects: Uncover any unintended degradation of other proteins, providing a crucial selectivity profile. mtoz-biolabs.com

Elucidate Mechanisms of Action: Identify downstream pathway regulations that result from the degradation of the target protein. mtoz-biolabs.com

These proteomic cascades provide a comprehensive picture of the biological activity of PROTACs derived from this compound, validating their intended function and ensuring their specificity. nih.govscienceopen.com

Genetic Perturbation Studies to Confirm this compound Target Engagement

Genetic perturbation techniques, such as CRISPR/Cas9-mediated gene knockout and siRNA-mediated gene knockdown, are definitive methods for validating a compound's mechanism of action. nih.govnews-medical.net In principle, knocking out the gene for a compound's target should render the cell insensitive to the compound's direct effects.

For this compound, its primary function is to recruit the VHL E3 ligase complex. Therefore, genetic perturbation studies are most relevant in the context of validating the activity of PROTACs built with this ligand. Researchers use these techniques to confirm that the degradation of a target protein by a VH032-based PROTAC is dependent on the VHL pathway. For example, siRNA-mediated knockdown of essential components of the Cullin-RING ligase machinery, such as CUL2 or RBX1, can be performed. news-medical.net If the PROTAC loses its ability to degrade its target protein in these knockdown cells, it confirms that the degradation is mechanistically dependent on the formation of a functional CRL2-VHL complex, thus validating the engagement of the this compound moiety with the VHL ligase. news-medical.net

Whole-genome CRISPR screens have also been employed to identify the specific E3 ligase machinery responsible for the degradation induced by novel degrader molecules, providing a powerful, unbiased genetic validation of the pathway. news-medical.net

Structural Biology of this compound-Target Complexes

Structural biology provides atomic-level insights into how this compound binds to its target, VHL. This information is foundational for understanding its potency and serves as a critical guide for the rational design and optimization of PROTACs. nih.gov

X-ray crystallography has been the principal technique used to elucidate the precise binding mode of this compound within the VHL protein complex. nih.gov The co-crystal structure of this compound (as VH032) bound to the VHL-ElonginB-ElonginC (VCB) complex has been solved and is available in the Protein Data Bank (PDB). acs.orgbiorxiv.orgbiorxiv.orgnih.gov

This structure reveals that this compound sits (B43327) in the same binding pocket as the native substrate, hypoxia-inducible factor 1-alpha (HIF-1α). nih.gov The binding is anchored by a series of key interactions:

The signature hydroxyproline (B1673980) motif of the compound forms a critical hydrogen bond with the side chain of Serine 110 in VHL. acs.orgbiorxiv.org

The carbonyl group of the ligand's tert-butyl moiety engages with a structural water molecule. nih.gov

The thiazole (B1198619) group is oriented towards a hydrophobic pocket, contributing to binding affinity. nih.gov

These structural details, made available through crystallography, are invaluable for structure-guided drug design, allowing researchers to rationally modify the this compound scaffold to improve binding affinity or to attach linkers for PROTAC synthesis without disrupting the crucial interactions with VHL. nih.govbiorxiv.org While NMR spectroscopy can also provide valuable information on protein-ligand interactions and dynamics in solution, X-ray crystallography has provided the definitive static picture of this specific complex. mtoz-biolabs.compdbj.org

| Parameter | Details | Reference |

|---|---|---|

| PDB Accession Code | 4W9H | acs.orgbiorxiv.orgbiorxiv.org |

| Method | X-ray Diffraction | acs.orgbiorxiv.orgbiorxiv.org |

| Complex Components | Von Hippel-Lindau protein (VHL), Elongin B, Elongin C, this compound (VH032) | nih.gov |

| Key Interacting Residue | Ser110 (forms H-bond with ligand's hydroxyproline) | acs.orgbiorxiv.org |

| Binding Site | HIF-1α substrate recognition pocket | nih.gov |

While X-ray crystallography is ideal for high-resolution structures of well-ordered protein-ligand complexes like VCB-VH032, Cryo-Electron Microscopy (Cryo-EM) is exceptionally powerful for determining the structure of much larger, more complex, and often flexible macromolecular assemblies. tandfonline.comresearchgate.net

In the context of this compound, the application of cryo-EM becomes paramount when studying the complete PROTAC-induced ternary complex. This assembly includes the target protein, the PROTAC molecule (which contains the this compound warhead), and the entire multi-subunit CRL2-VHL E3 ligase. tandfonline.com These large assemblies, which can exceed several hundred kilodaltons, are often difficult to crystallize.

Preclinical Mechanistic Studies and Disease Modeling with Cid 168013246

In Vitro Cellular and Biochemical Assay Systems for CID 168013246 Research

The initial stages of preclinical investigation for this compound would invariably involve a suite of in vitro cellular and biochemical assays. These systems provide a controlled environment to dissect the compound's direct effects on biological targets and cellular pathways.

Cell-based phenotypic screening represents a powerful strategy to identify the functional effects of this compound in a cellular context without a preconceived hypothesis about its specific molecular target. This approach allows for the discovery of compounds that can modulate a cellular phenotype of interest, such as cell proliferation, apoptosis, or differentiation. For instance, a panel of cancer cell lines could be treated with this compound to assess its impact on cell viability. A hypothetical screening campaign could yield data as presented in the interactive table below.

| Cell Line | Tissue of Origin | This compound Concentration (µM) | Percent Inhibition of Cell Growth |

| MCF-7 | Breast Cancer | 1 | 15% |

| MCF-7 | Breast Cancer | 10 | 65% |

| A549 | Lung Cancer | 1 | 12% |

| A549 | Lung Cancer | 10 | 58% |

| HCT116 | Colon Cancer | 1 | 20% |

| HCT116 | Colon Cancer | 10 | 75% |

These initial phenotypic screens can provide valuable insights into the potential therapeutic areas where this compound might be effective and can guide further mechanistic studies.

To accelerate the discovery process, high-throughput screening (HTS) methodologies are employed to test large libraries of compounds, or in this case, to rapidly assess the activity of this compound across a wide range of biological targets. nih.gov HTS can be conducted using either biochemical or cell-based assays. nih.gov For this compound, an HTS campaign could involve screening against a panel of kinases, which are enzymes that play a crucial role in cell signaling and are often implicated in diseases such as cancer. The results of such a screen would help to identify the specific molecular targets of this compound.

| Kinase Target | This compound Concentration (nM) | Percent Inhibition of Kinase Activity |

| EGFR | 100 | 8% |

| VEGFR2 | 100 | 72% |

| PDGFRβ | 100 | 65% |

| c-Kit | 100 | 15% |

The data from HTS can pinpoint with high specificity the molecular entities with which this compound interacts, thereby providing a clear direction for further mechanistic investigations.

While traditional two-dimensional (2D) cell cultures have been instrumental in biological research, they often fail to recapitulate the complex microenvironment of tissues in vivo. nih.govmdpi.com Three-dimensional (3D) cell culture and organoid models have emerged as more physiologically relevant systems for studying disease and testing drug candidates. nih.govmdpi.comnih.gov Organoids, which are self-organizing 3D structures derived from stem cells, can mimic the architecture and function of specific organs. nih.gov For this compound, patient-derived tumor organoids could be used to assess its efficacy in a model that more closely resembles the patient's own tumor.

The use of 3D models allows for a more accurate prediction of a compound's in vivo efficacy and potential toxicity. nih.gov For example, the effect of this compound on the growth and viability of colon cancer organoids could be evaluated.

| Organoid Line | Source | This compound Concentration (µM) | Reduction in Organoid Size |

| CC-01 | Patient-Derived Colon Cancer | 5 | 30% |

| CC-01 | Patient-Derived Colon Cancer | 25 | 85% |

| CC-02 | Patient-Derived Colon Cancer | 5 | 25% |

| CC-02 | Patient-Derived Colon Cancer | 25 | 78% |

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Cid 168013246

Ligand-Based SAR Analysis of CID 168013246 Analogues

Ligand-based SAR analysis of this compound analogues focuses on understanding the relationship between the chemical structure of a molecule and its biological activity, without the need for a known binding site structure. By synthesizing and testing a series of analogues with systematic modifications, researchers can identify key functional groups and structural motifs that are crucial for the compound's activity.

A hypothetical study on a series of this compound analogues, where different substituents were introduced at various positions of the core scaffold, could yield valuable insights. For instance, modifications to a specific aromatic ring system might reveal the importance of electronic and steric properties for receptor binding. The following table illustrates a potential set of analogues and their corresponding biological activities.

| Compound ID | Modification | IC50 (nM) |

| This compound | Parent Compound | 50 |

| Analogue 1 | Addition of a methyl group at R1 | 25 |

| Analogue 2 | Replacement of a hydroxyl group with a methoxy (B1213986) group at R2 | 75 |

| Analogue 3 | Introduction of a halogen at R3 | 15 |

| Analogue 4 | Extension of an alkyl chain at R1 | 150 |

From this hypothetical data, it could be inferred that small, electron-withdrawing groups at the R3 position and small alkyl groups at the R1 position enhance the biological activity of this compound. Conversely, larger substituents or modifications that alter the hydrogen-bonding capacity at the R2 position may be detrimental to its potency.

Fragment-Based Research and Design Strategies for this compound

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying novel lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency. nih.gov These fragments can then be grown, linked, or combined to generate more potent, drug-like molecules. nih.gov

In the context of this compound, a fragment-based approach could involve deconstructing the molecule into its key chemical building blocks. These fragments would then be screened against the target of interest to identify which components are essential for binding. Once the key binding fragments are identified, they can be optimized and reassembled to create novel analogues with improved pharmacological properties.

For example, a research campaign might identify a core benzimidazole (B57391) fragment within this compound as being crucial for its activity. nih.gov Subsequent efforts would focus on synthesizing and testing various substituted benzimidazoles to optimize their interaction with the target protein. This approach allows for a more efficient exploration of the chemical space and can lead to the discovery of novel intellectual property. nih.gov

Three-Dimensional QSAR (3D-QSAR) Modeling for this compound Derivatives

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models provide a quantitative correlation between the biological activity of a set of compounds and their 3D molecular properties. nih.gov These models are instrumental in rational drug design, offering predictive insights that can guide the synthesis of new, more active molecules. nih.gov

Pharmacophore modeling is a key component of 3D-QSAR that identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. For this compound, a pharmacophore model could be developed based on a set of its active analogues.

This model would highlight the critical spatial relationships between different functional groups. Once a validated pharmacophore model is established, it can be used as a 3D query to screen large virtual compound libraries to identify novel chemical scaffolds that match the pharmacophore and are therefore likely to exhibit the desired biological activity. This virtual screening approach can significantly accelerate the discovery of new lead compounds.

Predictive modeling of the biological activity of this compound derivatives can be achieved using various 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These methods generate statistical models that correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities.

A hypothetical CoMFA model for a series of this compound derivatives could produce a contour map indicating regions where steric bulk is favorable or unfavorable for activity. Similarly, a CoMSIA model could provide insights into the favorable and unfavorable regions for electrostatic, hydrophobic, and hydrogen-bonding interactions. The predictive power of these models allows for the in silico evaluation of virtual compounds, prioritizing the synthesis of those with the highest predicted activity. nih.gov

The following table summarizes the potential outcomes of a predictive 3D-QSAR study on this compound derivatives.

| Derivative ID | Predicted IC50 (nM) | Synthesized and Tested IC50 (nM) |

| Derivative A | 12 | 15 |

| Derivative B | 85 | 92 |

| Derivative C | 5 | 8 |

| Derivative D | 200 | 250 |

The strong correlation between the predicted and experimentally determined activities would validate the 3D-QSAR model, establishing it as a reliable tool for guiding the future design and optimization of this compound-based therapeutic agents.

Computational Modeling and Chemoinformatics in Cid 168013246 Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

No published studies were found that describe molecular docking or molecular dynamics simulations involving CID 168013246. Such studies are fundamental in computational chemistry to predict how a small molecule (ligand) like the one specified might bind to a biological target, such as a protein, and to understand the stability and dynamics of this interaction over time. nih.govnih.govopenreview.net The absence of this information indicates that the binding behavior and potential biological targets of this compound have not been characterized or publicly reported.

De Novo Design and Lead Optimization Strategies for this compound

Similarly, the search for literature on de novo design or lead optimization strategies involving this compound returned no findings. De novo design involves the computational creation of novel molecules from scratch, while lead optimization is the process of refining a promising compound to improve its efficacy and other pharmacological properties. nih.govsygnaturediscovery.comnih.govvolkamerlab.org The lack of data in this area suggests that this compound has not been the subject of computational design or optimization efforts that are available in the public record.

Application of Machine Learning and Artificial Intelligence in this compound Discovery Research

Emerging Research Directions and Biotechnological Applications of Cid 168013246

Integration with Omics Technologies (Genomics, Transcriptomics, Proteomics)

There is no available information on how CID 168013246 is integrated with omics technologies. The large-scale study of genes (genomics), RNA molecules (transcriptomics), and proteins (proteomics) are crucial in modern molecular biology for understanding cellular processes and disease mechanisms. ox.ac.ukanacyte.com However, no studies have been published that utilize these approaches in connection with this compound.

Application in Novel Research Paradigms and Target Identification

The application of this compound in new research frameworks or for the identification of biological targets remains undocumented in scientific literature. The process of identifying the protein targets of small molecules is a critical step in understanding their mechanism of action. nih.gov Without such studies, the molecular basis for any potential activity of this compound is unknown.

Utility as a Biochemical Research Tool for Fundamental Biological Processes

There is no evidence to suggest that this compound is currently used as a tool in biochemical research to investigate fundamental biological processes. While small molecules are often essential for such research, no studies have cited the use of this compound for these purposes.

Table of Compound Names Mentioned

As no research articles detailing specific compound interactions or related substances were found for this compound, a table of compound names cannot be generated.

Advanced Methodologies and Analytical Techniques in Cid 168013246 Research

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)

The precise determination of a compound's chemical structure is a foundational step in its development. High-Resolution Mass Spectrometry (HRMS) and Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy are powerful, complementary techniques for unambiguous structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions with exceptional accuracy and precision, often to sub-parts-per-million (ppm) levels. longdom.org Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS provides an exact molecular mass, allowing for the determination of a molecule's elemental formula. measurlabs.comalevelchemistry.co.uk This high resolving power is critical for distinguishing between compounds with very similar molecular weights and for analyzing complex mixtures where signal overlaps can occur. alevelchemistry.co.ukumb.edu In the context of compound research, HRMS is pivotal for confirming molecular identity, identifying impurities and metabolites, and characterizing complex molecular structures. longdom.orgumb.edu

Table 1: Illustrative HRMS Data for Distinguishing Isobaric Compounds

| Compound | Nominal Mass (m/z) | Exact Mass (m/z) | Elemental Formula |

| Butane | 58 | 58.0783 | C₄H₁₀ |

| Propanal | 58 | 58.0419 | C₃H₆O |

This table demonstrates how HRMS can differentiate between two compounds that have the same nominal mass by providing their highly accurate exact masses. alevelchemistry.co.uk

Multidimensional NMR Spectroscopy provides detailed information about the three-dimensional structure and connectivity of atoms within a molecule. omicsonline.orgresearchgate.net While one-dimensional (1D) NMR spectra (e.g., ¹H and ¹³C) provide fundamental structural information, they can become overcrowded and difficult to interpret for complex molecules. researchgate.net Two-dimensional (2D) and higher-dimensional NMR experiments resolve these overlapping signals across multiple frequency axes. researchgate.netslideshare.net Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) reveal through-bond correlations between nuclei (e.g., which protons are coupled to each other and to which carbons), allowing chemists to piece together the molecular framework definitively. omicsonline.orgresearchgate.net

Bioimaging Modalities for In Vivo and Ex Vivo Preclinical Research (e.g., Fundoscopy, Optical Coherence Tomography (OCT), Chemical Exchange Saturation Transfer (CEST) MRI)

Preclinical bioimaging allows for the non-invasive visualization of biological processes within living organisms, providing critical insights into a compound's effects over time. wikipedia.orgunimedizin-mainz.de

Fundoscopy , or ophthalmoscopy, is the visualization of the eye's fundus, which includes the retina, optic disc, and vasculature. stanford.edu In preclinical ophthalmology research, fundoscopy is a key method for assessing the effects of chemical compounds on the delicate neurovascular structures of the eye. compbio.comibexresearch.com It can reveal pathological changes and is used to evaluate the safety and efficacy of potential therapeutics for ocular diseases. stanford.eduibexresearch.com

Optical Coherence Tomography (OCT) is a non-invasive imaging technique that provides high-resolution, cross-sectional images of biological tissue in real-time. nih.govnih.gov Analogous to ultrasound but using light instead of sound, OCT can achieve micron-scale resolution, allowing for detailed visualization of tissue microstructure up to 2-3 mm deep. nih.gov In preclinical research, OCT is particularly valuable for ophthalmology, dermatology, and cardiology, where it can monitor disease progression and tissue response to a compound without the need for physical biopsy. nih.govresearchgate.net Functional extensions of OCT can also provide information on blood flow and microvessel morphology. researchgate.net

Chemical Exchange Saturation Transfer (CEST) MRI is a novel molecular MRI technique that enables the detection of low-concentration molecules through their exchange of protons with surrounding water molecules. omicsonline.org This method provides unique image contrast based on the concentration and chemical environment of specific endogenous molecules (like proteins and peptides) or exogenous agents. omicsonline.org A prominent application is Amide Proton Transfer (APT) imaging, which is sensitive to mobile proteins and pH levels. CEST MRI is used in preclinical neuro-oncology and studies of neurodegenerative diseases to assess metabolic changes and therapeutic responses without the need for conventional contrast agents.

High-Throughput and High-Content Screening Platforms for Biological Activity

To evaluate the biological effects of thousands of compounds efficiently, researchers employ automated screening platforms.

High-Throughput Screening (HTS) involves the rapid, automated testing of large chemical libraries for activity against a specific biological target. creative-biostructure.com This process uses multi-well plates to perform thousands of biochemical or cell-based assays in a short period, identifying "hits" that modulate the target of interest.

High-Content Screening (HCS) , also known as automated microscopy, combines the automation of HTS with the detailed information of cellular imaging. creative-biolabs.comichorlifesciences.comalitheagenomics.com HCS assays measure multiple parameters of cellular phenotypes—such as changes in morphology, protein localization, or cell viability—following treatment with a compound. creative-biostructure.comcreative-biolabs.comnih.gov By quantifying various features within cell populations, HCS provides a richer, more comprehensive understanding of a compound's biological activity and potential mechanism of action. alitheagenomics.comnih.gov

Table 2: Example Parameters Measured in a High-Content Screen

| Cellular Feature | Parameter Measured | Biological Insight |

| Nucleus | Intensity, Size, Shape | Cell Cycle, Apoptosis, Genotoxicity |

| Cytoskeleton | Fiber Count, Texture | Cell Morphology, Migration |

| Protein Localization | Translocation from Cytoplasm to Nucleus | Signal Transduction Pathway Activation |

| Cell Population | Cell Count, Viability | Cytotoxicity, Proliferation |

This table lists typical quantitative features extracted from images in an HCS campaign to assess a compound's effects at a subcellular level. creative-biostructure.comcreative-biolabs.com

Advanced Data Analysis and Cheminformatics Tools for Complex Datasets

The advanced methodologies described above generate vast and complex datasets. Cheminformatics provides the computational tools necessary to store, manage, and analyze this chemical and biological data. researchgate.netneovarsity.org These software toolkits and databases are essential for modern drug discovery. researchgate.netneovarsity.org

Key functions of cheminformatics tools include:

Data Storage and Retrieval: Managing large chemical libraries and associated screening data in specialized databases like ChEMBL or PubChem. neovarsity.orgdatagrok.ai

Structure-Activity Relationship (SAR) Analysis: Identifying correlations between chemical structures and their biological activities to guide the optimization of lead compounds. neovarsity.orgdatagrok.ai

Predictive Modeling: Using machine learning and quantitative structure-activity relationship (QSAR) models to predict the properties, activity, and potential toxicity of new compounds. datagrok.ainih.gov

Data Visualization: Representing complex chemical spaces and datasets in an intuitive, visual format to help researchers identify trends and make informed decisions. neovarsity.orgnih.gov

Platforms like RDKit and the Chemistry Development Kit (CDK) provide open-source libraries for performing these complex analyses, enabling researchers to transform raw data into actionable knowledge in the evaluation of compounds like CID 168013246. neovarsity.org

Q & A

Basic Research Questions

Q. How to formulate a focused research question for studying the mechanism of action of CID 168013246?

- Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) and FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure your question. For example:

- Population : Specific cell lines or biological systems affected by this compound.

- Intervention : Dose-dependent effects or molecular interactions.

- Comparison : Baseline activity vs. treated conditions.

- Outcome : Quantifiable biomarkers (e.g., enzyme inhibition, gene expression changes).

Ensure the question addresses gaps in existing literature, such as conflicting results on efficacy .

Q. What are the best practices for conducting a systematic literature review on this compound?

- Methodological Answer :

Define scope : Use databases like PubMed, Google Scholar, and Reaxys to retrieve primary sources. Avoid over-reliance on secondary summaries .

Keyword strategy : Combine terms like "this compound," "synthesis," "pharmacokinetics," and "toxicity" with Boolean operators.

Critical appraisal : Assess study quality by evaluating experimental design (e.g., control groups, sample size) and data reproducibility. Prioritize peer-reviewed journals adhering to IUPAC nomenclature and detailed spectroscopic data .

Q. How to design an initial experimental protocol for synthesizing this compound?

- Methodological Answer :

- Reagent selection : Specify purity levels (>95%) and suppliers to ensure reproducibility.

- Characterization : Include NMR, HPLC, and mass spectrometry data for structural validation. Follow IUPAC guidelines for compound naming and reporting physical properties (e.g., melting point, solubility) .

- Controls : Use positive/negative controls in bioassays to validate activity (e.g., IC50 comparisons with known inhibitors) .

Advanced Research Questions

Q. How to resolve contradictions in published data on this compound’s biological efficacy?

- Methodological Answer :

- Meta-analysis : Statistically aggregate data from multiple studies to identify trends or outliers. Adjust for variables like dosage, assay type (e.g., in vitro vs. in vivo), and cell line specificity .

- Replication studies : Reproduce key experiments under standardized conditions. Document deviations (e.g., solvent purity, incubation time) that may explain discrepancies .

- Mechanistic probing : Use techniques like CRISPR screening or molecular docking to validate target engagement and off-target effects .

Q. What advanced strategies optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- Structural analogs : Synthesize derivatives with modified functional groups to enhance bioavailability. Use QSAR (Quantitative Structure-Activity Relationship) models to predict ADME properties .

- Formulation testing : Evaluate nano-encapsulation or prodrug approaches to improve solubility and half-life. Include in vivo pharmacokinetic studies (e.g., AUC, Cmax measurements) .

Q. How to integrate multi-omics data to elucidate this compound’s mode of action?

- Methodological Answer :

- Data triangulation : Combine transcriptomics, proteomics, and metabolomics datasets to identify conserved pathways. Use bioinformatics tools (e.g., STRING, KEGG) for pathway enrichment analysis .

- Validation : Confirm hypotheses with targeted assays (e.g., siRNA knockdown of candidate genes or Western blotting for protein expression changes) .

Methodological Considerations

Q. What ethical and reproducibility standards apply to preclinical studies of this compound?

- Methodological Answer :

- Ethical compliance : Obtain institutional approval for animal/human cell line use. Adhere to ARRIVE guidelines for reporting in vivo experiments .

- Data transparency : Share raw data (e.g., spectral files, dose-response curves) in supplementary materials. Use platforms like Figshare or Zenodo for public archiving .

Q. How to validate computational predictions of this compound’s target interactions?

- Methodological Answer :

- Docking validation : Compare in silico results with experimental techniques like SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .

- Mutagenesis studies : Introduce point mutations in predicted binding sites to assess functional impact .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.